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Compound of Interest

Compound Name: 2-Chloroethanesulfonyl fluoride

CAS No.: 762-70-9

Cat. No.: B1605733 Get Quote

Executive Summary
This guide details the protocol for utilizing 2-Chloroethanesulfonyl fluoride (CESF) as a

robust covalent probe for protein labeling. Unlike standard electrophiles, CESF functions

primarily as a shelf-stable precursor to Ethenesulfonyl Fluoride (ESF)—often cited as the

"world's smallest Michael acceptor."

Upon exposure to physiological or slightly basic conditions, CESF undergoes

-elimination to generate ESF in situ. This reactive intermediate rapidly targets nucleophilic
residues (Cysteine, Lysine, Histidine) via Michael addition, installing a durable sulfonyl fluoride
(SF) motif. Crucially, the SF group often remains intact after the initial labeling, serving as a
latent "handle" for secondary Sulfur-Fluoride Exchange (SuFEx) reactions or as a definitive
mass spectrometry tag.

Key Applications
Residue Mapping: Identification of hyper-reactive Cysteine and Lysine residues.

Latent Bioconjugation: Installing a reactive sulfonyl fluoride handle on a protein for

downstream "click" chemistry.

Covalent Inhibition: Irreversible targeting of active site nucleophiles.[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1605733?utm_src=pdf-interest
https://www.benchchem.com/product/b1605733?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7460715/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action
Understanding the dual-phase reactivity of CESF is critical for experimental design. It does not

typically react via direct alkyl displacement of the chloride. Instead, it follows an Elimination-

Addition mechanism.

The Chemical Pathway[2]
Activation (Elimination): Under pH > 7.0, CESF eliminates HCl to form Ethenesulfonyl

Fluoride (ESF).

Labeling (Michael Addition): The vinyl group of ESF accepts a nucleophile (Protein-Nu),

creating a stable ethyl-sulfonyl fluoride adduct.

Secondary Reactivity (SuFEx - Optional): The remaining -SO

F group can undergo exchange with a second nucleophile (e.g., Tyrosine) under specific
conditions or proximity, leading to crosslinking.
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Figure 1: The reaction coordinate of CESF labeling. The reagent acts as a "masked" Michael

acceptor that activates in the labeling buffer.

Experimental Protocol
Materials & Reagents[3][4][5][6][7]

CESF Stock: 100 mM in anhydrous DMSO. Store at -20°C. Avoid freeze-thaw cycles.
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Note: CESF (CAS 455-23-2) is moisture sensitive.

Labeling Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5 – 8.0.

Critical: Avoid Tris or Glycine buffers if possible, as high concentrations of primary amines

can compete for the Michael acceptor, though less aggressively than thiols.

Quenching Reagent: 5% Formic Acid (for MS) or 10 mM DTT (to scavenge unreacted ESF).

Step-by-Step Labeling Workflow
This protocol is optimized for labeling a purified protein (1–2 mg/mL) to map reactive cysteines

or lysines.

Protein Preparation:

Dilute protein to 20 µM (approx. 1 mg/mL for a 50 kDa protein) in Labeling Buffer.

Ensure pH is ≥ 7.5 to facilitate the elimination of CESF to ESF.

Reagent Addition:

Add CESF stock to the protein solution to a final concentration of 200 µM (10-fold molar

excess).

Tip: Keep DMSO concentration < 2% to prevent denaturation.

Mix gently by inversion. Do not vortex vigorously.

Incubation (The "In Situ" Activation):

Incubate at 25°C for 30–60 minutes.

Mechanistic Insight: During this time, CESF eliminates to ESF, which immediately reacts

with surface-accessible nucleophiles. The rate of elimination is pH-dependent; pH 8.0

accelerates this process.

Quenching:
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For functional assays: Add DTT to a final concentration of 10 mM. Incubate for 10 mins.

This scavenges excess ESF.

For Mass Spectrometry (Bottom-up): Add cold acetone (4 volumes) to precipitate protein

OR proceed directly to denaturation/reduction/alkylation if using acid quenching (Formic

acid to 1%).

Clean-up (Optional but Recommended):

Remove excess small molecules using Zeba™ Spin Desalting Columns (7K MWCO) or

dialysis to prevent non-specific adducts during denaturation.

Analytical Validation (LC-MS/MS)
The definitive proof of labeling is the observation of a specific mass shift on the target peptide.

Mass Shift Calculation
Unlike simple alkyl halides, the "label" adds the ethenesulfonyl fluoride moiety.
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Component Formula Change
Monoisotopic Mass Shift
(Da)

CESF Reagent

C

H

ClFO

S

N/A (Reagent)

Elimination -HCl N/A (Activation)

Reactive Species (ESF)

C

H

FO

S

110.09

Net Adduct on Protein

+ C

H

FO

S

+110.02

Note on Database Search: When setting up your Proteome Discoverer, MaxQuant, or Mascot

search, define a variable modification of +110.019 Da on Cysteine (C), Lysine (K), and

Histidine (H).

Interpreting the Spectra
The "SF" Signature: The sulfonyl fluoride group is often stable during collision-induced

dissociation (CID), but may show a characteristic loss of HF (-20 Da) or SO

F in high-energy fragmentation modes.

Site Selectivity:

Cysteine: Dominant at neutral pH (fastest kinetics).
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Lysine: Observed at pH > 8.0 or in hyper-reactive active sites (e.g., catalytic lysines).

Tyrosine: Rare via Michael addition; usually requires SuFEx conditions (proximity-driven).

Troubleshooting & Optimization
Observation Probable Cause Corrective Action

No Labeling Observed pH too low (< 7.0).
Increase pH to 8.0 to drive

elimination of CESF to ESF.

Precipitation
Excessive DMSO or

Crosslinking.

Reduce CESF to 5x excess;

ensure <1% DMSO.

Non-specific Labeling Incubation too long.
Reduce time to 15 mins. ESF

is highly reactive.

Mass Shift is +90 Da Hydrolysis of Fluoride.

The -SO

F hydrolyzed to -SO

H (+110 - 19 + 17 = +108?).

Correction: Hydrolysis of

Sulfonyl Fluoride yields

Sulfonic Acid (-F +OH). Mass

shift +110 - 18.99 + 17.00 =

+108.01. If you see +108, the

fluoride is gone.

Scientific Grounding & References
The protocol above synthesizes the reactivity of sulfonyl fluorides (SuFEx) with the specific

elimination chemistry of 2-chloroethyl derivatives.

Key References
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good

Reaction for Click Chemistry." Angewandte Chemie International Edition. Describes the

foundational chemistry of the sulfonyl fluoride warhead.
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Jones, L. H., et al. (2016). "Ethenesulfonyl fluoride (ESF): the most perfect Michael

acceptor." Chemical Science. Defines the reactivity of the ESF species generated from

CESF precursors.

Kelly, J. W., et al. (2018). "Inverse Drug Discovery Strategy To Identify Proteins That Are

Targeted by Latent Electrophiles." J. Am. Chem. Soc.[2] Demonstrates the use of

arylfluorosulfates and related probes for proteomic profiling.[3]

Hunziker, J., et al. (2019). "SuFEx-Based Chemical Probes for the Proteome-Wide Discovery

of Functional Tyrosines." J. Am. Chem. Soc.[2] Contextualizes the stability and reactivity of

the SF group in complex proteomes.

Disclaimer: 2-Chloroethanesulfonyl fluoride and its derivative ESF are potent alkylating

agents. All procedures must be performed in a chemical fume hood with appropriate PPE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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